Introduction: The Strategic Value of Cyclopropyl Ketones
Introduction: The Strategic Value of Cyclopropyl Ketones
An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-2-methylpropan-1-one
Cyclopropyl ketones are a fascinating and highly valuable class of organic compounds, serving as versatile building blocks in modern synthetic chemistry. Their unique reactivity stems from the inherent strain of the three-membered ring, which behaves as a vinyl or phenyl group analogue due to its high p-character bonds. This property allows for a variety of ring-opening and cycloaddition reactions that are otherwise difficult to achieve, providing access to complex molecular architectures.[1][2] 1-Cyclopropyl-2-methylpropan-1-one, an alkyl cyclopropyl ketone, is an exemplar of this class, offering a robust platform for constructing γ-functionalized ketones and intricate cyclopentane systems, which are prevalent motifs in pharmaceuticals and natural products.[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for professionals in research and drug development.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 1-cyclopropyl-2-methylpropan-1-one is essential for its effective use in synthesis and analysis.
Physical and Chemical Properties
The key identifying and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-2-methylpropan-1-one | PubChem[5] |
| CAS Number | 6704-20-7 | PubChem[5] |
| Molecular Formula | C₇H₁₂O | PubChem[5] |
| Molecular Weight | 112.17 g/mol | PubChem[5] |
| Canonical SMILES | CC(C)C(=O)C1CC1 | PubChem[5] |
| InChIKey | CKABARUORCUAGG-UHFFFAOYSA-N | PubChem[5] |
| Polar Surface Area | 17.1 Ų | PubChem[5] |
| XLogP3 | 1.4 | PubChem[5] |
Spectroscopic Signature Analysis
The structural elucidation of 1-cyclopropyl-2-methylpropan-1-one and its reaction products relies on standard spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be highly characteristic.
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Isopropyl Protons: A doublet integrating to 6H would appear around δ 1.1-1.2 ppm, corresponding to the two equivalent methyl groups. A septet (or multiplet) integrating to 1H would be found further downfield (approx. δ 2.8-3.0 ppm), representing the methine proton, which is split by the six methyl protons.
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Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will present as complex multiplets in the upfield region (approx. δ 0.8-1.2 ppm), a distinctive feature of the cyclopropyl moiety.[6] The single proton on the carbon adjacent to the carbonyl group will be the most deshielded of the ring protons.
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-
¹³C NMR Spectroscopy: The carbon spectrum should display five distinct signals:
-
Carbonyl Carbon: A signal in the far downfield region, typically > δ 200 ppm.
-
Isopropyl Carbons: One signal for the methine carbon and one signal for the two equivalent methyl carbons.
-
Cyclopropyl Carbons: One signal for the carbon bearing the carbonyl group and one signal for the two equivalent methylene carbons of the ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.
-
A strong, sharp absorption band is expected in the range of 1690-1705 cm⁻¹ , characteristic of a carbonyl group conjugated with a cyclopropyl ring. The conjugation lowers the stretching frequency from a typical saturated ketone (~1715 cm⁻¹).
-
C-H stretching vibrations for the sp³-hybridized carbons of the isopropyl and cyclopropyl groups will appear just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z = 112. Key fragmentation patterns would likely involve the loss of the isopropyl group ([M-43]⁺) and the cyclopropyl group ([M-41]⁺), as well as McLafferty rearrangement if sterically feasible.
Synthesis and Manufacturing
While numerous methods exist for the synthesis of cyclopropyl ketones, a common and reliable approach involves the acylation of an organometallic cyclopropyl reagent.
Representative Synthetic Protocol: Grignard-based Acylation
This protocol describes a laboratory-scale synthesis of 1-cyclopropyl-2-methylpropan-1-one from cyclopropyl bromide and isobutyryl chloride.
Core Reaction: Cyclopropylmagnesium bromide + Isobutyryl chloride → 1-Cyclopropyl-2-methylpropan-1-one + MgBrCl
Materials and Equipment:
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Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
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Magnetic stirrer and heating mantle
-
Cyclopropyl bromide
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Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Isobutyryl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for extraction and distillation
Step-by-Step Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, place magnesium turnings in the dried three-neck flask.
-
Add a small volume of anhydrous ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of cyclopropyl bromide in anhydrous ether via the dropping funnel to maintain a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
-
Acylation Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of isobutyryl chloride in anhydrous ether via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure 1-cyclopropyl-2-methylpropan-1-one.
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Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 1-cyclopropyl-2-methylpropan-1-one.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-cyclopropyl-2-methylpropan-1-one is dominated by the interplay between the carbonyl group and the strained cyclopropane ring. Unlike their aryl counterparts, alkyl cyclopropyl ketones can be less reactive, but modern catalytic methods have unlocked their synthetic potential.[3][7]
Catalytic Ring-Opening Reactions
A key transformation is the ring-opening of the cyclopropyl group to form a γ-functionalized linear ketone. This process typically involves the formation of a radical intermediate.
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SmI₂-Catalyzed Cycloadditions: Samarium(II) iodide is a powerful single-electron transfer (SET) agent that can catalyze formal [3+2] cycloadditions.[3] The reaction of an alkyl cyclopropyl ketone with an alkene or alkyne partner proceeds via a ketyl radical intermediate, which triggers the ring opening. For less reactive alkyl cyclopropyl ketones, the use of SmI₂ with substoichiometric amounts of metallic samarium (Sm⁰) can be crucial to prevent catalyst deactivation and drive the reaction to completion.[3]
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Nickel-Catalyzed γ-Alkylation: Nickel catalysis enables the cross-coupling of cyclopropyl ketones with alkyl halides.[2] The mechanism involves the oxidative addition of the cyclopropyl ketone's C-C bond to a Ni(0) center, forming a nickelacycle intermediate. This intermediate then reacts with an alkyl radical (generated from the alkyl halide) and undergoes reductive elimination to yield the γ-alkylated ketone.[2]
Mechanistic Diagram: Ni-Catalyzed Ring-Opening Alkylation
Caption: Catalytic cycle for the Ni-catalyzed γ-alkylation of a cyclopropyl ketone.[2]
Dimerization and Crossed Reactions
Under certain nickel-catalyzed conditions, cyclopropyl ketones can undergo a surprising dimerization to form highly substituted cyclopentane rings.[4] This transformation is thought to proceed through the formation of a nickelacycle, which then undergoes β-hydride elimination to generate an enone intermediate. This enone can then participate in a [3+2] cycloaddition with another molecule of the nickelacycle, leading to the cyclopentane product.[4] This discovery has paved the way for synthetically useful crossed reactions between cyclopropyl ketones and various enones.
Applications in Research and Drug Development
The unique reactivity of 1-cyclopropyl-2-methylpropan-1-one makes it a valuable intermediate for synthesizing complex target molecules.
-
Access to sp³-Rich Scaffolds: The catalytic cycloaddition reactions provide efficient routes to sp³-rich cyclopentane and cyclopentanone frameworks.[3] These scaffolds are highly sought after in drug discovery as they can provide better metabolic stability and three-dimensional diversity compared to flat, aromatic systems.
-
Synthesis of γ-Functionalized Ketones: Ring-opening reactions allow for the precise installation of various functional groups at the γ-position of the resulting ketone.[2] This is a powerful strategy for building up molecular complexity and accessing precursors for larger molecules, including natural products and active pharmaceutical ingredients.
-
Building Block for Combinatorial Chemistry: Its ability to participate in modular, catalytic reactions makes it an ideal building block for creating libraries of related compounds for high-throughput screening in drug and agrochemical development.[3]
Safety and Handling
As a laboratory chemical, 1-cyclopropyl-2-methylpropan-1-one must be handled with appropriate care. The GHS classification highlights its primary hazards.[5]
| Hazard Class | Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Keep away from heat, sparks, and open flames.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
References
- Air Liquide. (2020-08-03). Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12654270, 1-Cyclopropyl-2-methylpropan-1-one.
- Cole-Parmer. Material Safety Data Sheet - 2-Methyl-Cyclopropane-Methanol.
- Organic Syntheses. Cyclopropanol, 1-ethoxy-.
- Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol.
- ResearchGate. Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes.
- Organic Chemistry Portal. Synthesis of cyclopropanes.
- Airgas. (2018-07-05). SAFETY DATA SHEET - Cyclopropane.
- Chemsrc. (2025-09-23). 1-cyclopropyl-2-methylpropan-1-one | CAS#:6704-20-7.
- ACS Publications. (2024-10-22). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.
- National Center for Biotechnology Information. (2024-04-22). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC - NIH.
- Journal of the American Chemical Society. Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings.
- RSC Publishing. (2024-04-22). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange.
- Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum.
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- 3. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
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